2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target receptors, leading to inhibition or activation of certain biological processes. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
What sets 2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether apart is its unique combination of functional groups, which confer specific pharmacological properties and make it a valuable compound for drug development .
Properties
Molecular Formula |
C17H21N5O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[(2-methylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-12-6-3-4-8-14(12)25-11-15-20-22-16(18-19-17(22)26-15)13-7-5-9-21(10-13)27(2,23)24/h3-4,6,8,13H,5,7,9-11H2,1-2H3 |
InChI Key |
GXRXDYMIOXMINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
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